molecular formula C9H11F3O4S B2943942 Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate CAS No. 339106-70-6

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate

Cat. No.: B2943942
CAS No.: 339106-70-6
M. Wt: 272.24
InChI Key: RIQPLSCFIHJEKL-UHFFFAOYSA-N
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Description

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate: is a chemical compound with the molecular formula C9H11F3O4S [_{{{CITATION{{{_1{Methyl 1-(3,4,4-trifluoro-3-buten-1-yl)sulfonyl ... - ChemSpider. This compound is characterized by its trifluoromethyl group and a sulfonyl functional group attached to a cyclopropane ring, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4,4-trifluoro-3-butenyl alcohol as the starting material.

  • Reaction Steps: The alcohol undergoes a series of reactions, including sulfonylation to introduce the sulfonyl group, followed by esterification to form the final product.

  • Conditions: The reactions are usually carried out under reflux conditions with appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to handle the required volumes.

  • Purification: The product is purified using techniques such as recrystallization or distillation to achieve the desired purity levels.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids .

  • Reduction: Reduction reactions can convert the sulfonyl group to sulfides or sulfones .

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Sulfonyl Chlorides: Used in further chemical synthesis and as intermediates.

  • Sulfonic Acids: Important in the production of detergents and surfactants.

  • Sulfides and Sulfones: Utilized in pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity , allowing it to penetrate cell membranes more effectively. The sulfonyl group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 1-[(3,4,4-trifluoro-3-butenyl)thio]imidazole: Similar structure but with a thio group instead of sulfonyl.

  • 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclohexanecarboxylate: Similar core structure but with a cyclohexane ring instead of cyclopropane.

Uniqueness: The presence of the trifluoromethyl group and the cyclopropane ring in Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate makes it distinct in terms of reactivity and biological activity compared to similar compounds.

This compound

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Properties

IUPAC Name

methyl 1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O4S/c1-16-8(13)9(3-4-9)17(14,15)5-2-6(10)7(11)12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQPLSCFIHJEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)CCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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